molecular formula C14H25NO4 B12297568 2-(1-Tert-butoxycarbonyl-2-piperidyl)-2-methyl-propanoic acid

2-(1-Tert-butoxycarbonyl-2-piperidyl)-2-methyl-propanoic acid

Cat. No.: B12297568
M. Wt: 271.35 g/mol
InChI Key: OECFJFDCUFUXQV-UHFFFAOYSA-N
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Description

2-(1-Tert-butoxycarbonyl-2-piperidyl)-2-methyl-propanoic acid is a chemical compound with the molecular formula C12H21NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Tert-butoxycarbonyl-2-piperidyl)-2-methyl-propanoic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the propanoic acid moiety. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Tert-butoxycarbonyl-2-piperidyl)-2-methyl-propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the propanoic acid moiety.

    Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Tert-butoxycarbonyl-2-piperidyl)-2-methyl-propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(1-Tert-butoxycarbonyl-2-piperidyl)-2-methyl-propanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine ring can interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2S)-1-tert-Butoxycarbonyl-2-piperidyl]acetic acid
  • 3-(1-tert-Butoxycarbonyl-2-piperidyl)propanoic acid

Uniqueness

2-(1-Tert-butoxycarbonyl-2-piperidyl)-2-methyl-propanoic acid is unique due to its specific structural features, such as the Boc-protected piperidine ring and the propanoic acid moiety. These features confer distinct reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-9-7-6-8-10(15)14(4,5)11(16)17/h10H,6-9H2,1-5H3,(H,16,17)

InChI Key

OECFJFDCUFUXQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(C)(C)C(=O)O

Origin of Product

United States

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